1-[1-[(3,4-Difluorophenyl)methyl]azetidin-3-yl]benzimidazole
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Description
Azetidine is a saturated heterocyclic compound with a four-membered ring containing three carbon atoms and one nitrogen atom . Benzimidazole is a fused aromatic compound made up of benzene and imidazole . The compound you mentioned seems to be a complex structure that includes both these moieties, along with a difluorophenyl group.
Synthesis Analysis
The synthesis of azetidine derivatives often involves the reaction of an amino acid derivative with a suitable electrophile . Benzimidazoles, on the other hand, are typically synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivative .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The azetidine ring, being a four-membered ring, would likely introduce some strain into the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the azetidine and benzimidazole moieties, as well as the difluorophenyl group. Azetidines are known to participate in a variety of reactions, including ring-opening reactions . Benzimidazoles, being aromatic, are relatively stable but can undergo electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, benzimidazoles are crystalline solids , and azetidines are liquids or low-melting solids .Future Directions
properties
IUPAC Name |
1-[1-[(3,4-difluorophenyl)methyl]azetidin-3-yl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N3/c18-14-6-5-12(7-15(14)19)8-21-9-13(10-21)22-11-20-16-3-1-2-4-17(16)22/h1-7,11,13H,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJARWNLLYQMJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=C(C=C2)F)F)N3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{1-[(3,4-difluorophenyl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole |
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